2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole
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Overview
Description
2-Ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with an ethenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with trifluoroacetic anhydride, followed by cyclization with acetic anhydride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The ethenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- 2-Ethenyl-5-(trifluoromethyl)furan
- 2-Ethenyl-5-(trifluoromethyl)thiophene
- 2-Ethenyl-5-(trifluoromethyl)benzofuran
Comparison: Compared to these similar compounds, 2-ethenyl-5-(trifluoromethyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
939403-60-8 |
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Molecular Formula |
C5H3F3N2O |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
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